Acetylthreonyl-leucyl-asparaginyl-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

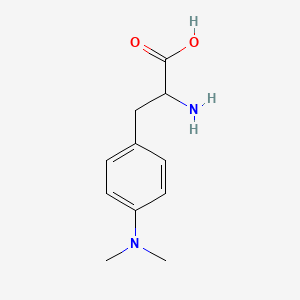

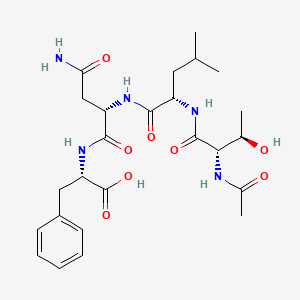

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is a compound with the molecular formula C25H37N5O8 and a molecular weight of 535.6 g/mol .

Synthesis Analysis

The synthesis of phenylalanine, a component of the compound, has been studied extensively. A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, and the second catalyzes phenylpyruvate to L-phenylalanine .Chemical Reactions Analysis

Asparaginyl endopeptidases (AEPs) are known to exhibit transpeptidase activity, which is integral for the key head-to-tail cyclisation reaction during the biosynthesis of cyclotides . This could potentially be relevant to the chemical reactions involving Acetylthreonyl-leucyl-asparaginyl-phenylalanine.Scientific Research Applications

Enzymology and Protease Activity

Acetylthreonyl-leucyl-asparaginyl-phenylalanine: is a substrate for asparaginyl endopeptidases (AEPs), which are cysteine proteases found in mammalian and plant cells . These enzymes play a crucial role in the maturation of seed storage proteins and the processing of peptide hormones. The study of AEPs’ enzymology using this compound can lead to a better understanding of their substrate specificity and catalytic mechanisms.

Polypeptide Cyclisation

Several AEP isoforms exhibit transpeptidase activity, which is essential for the biosynthesis of cyclotides . Cyclotides are cyclic peptides with a range of biological activities, including anti-HIV and anticancer properties. The compound can be used to investigate the cyclisation reaction and potentially improve the efficiency of producing therapeutic cyclotides.

Protein Bioconjugation

The tetrapeptide structure of Ac-Thr-Leu-Asn-Phe-COOH makes it an excellent candidate for protein bioconjugation studies . This application is significant for developing targeted drug delivery systems where the peptide can act as a linker between a therapeutic agent and a targeting moiety.

Peptide Ligation

Due to the short substrate recognition sequence required by AEPs, this compound can be used to explore peptide ligation techniques . Peptide ligation is a valuable tool in protein engineering, allowing for the creation of novel proteins with desired functionalities.

Artificial Enzyme Design

Research into the enzymology of AEPs using Ac-Thr-Leu-Asn-Phe-COOH can contribute to the field of artificial enzyme design . By understanding how AEPs interact with this compound, scientists can design synthetic enzymes with improved stability and catalytic properties for industrial applications.

Therapeutic Applications

The compound’s potential therapeutic applications are being explored, particularly in the context of its role as a peptide substrate for AEPs. It could be used to develop new treatments for diseases where AEPs are involved, such as certain types of cancer or neurodegenerative disorders.

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFYEGBXADZJP-WMJIZHEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929775 |

Source

|

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

CAS RN |

137372-00-0 |

Source

|

| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)